Cas no 33875-89-7 (2-(2-methoxy-5-methylphenyl)ethan-1-ol)

2-(2-Methoxy-5-methylphenyl)ethan-1-ol is a phenolic alcohol derivative characterized by its methoxy and methyl substituents on the aromatic ring. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, or fine chemicals. Its structure allows for further functionalization, enabling the introduction of additional moieties for tailored applications. The methoxy group enhances solubility in organic solvents, while the methyl substitution may influence steric and electronic properties. The hydroxyl group provides a reactive site for esterification or etherification. Careful handling is advised due to its likely sensitivity to oxidation. Storage under inert conditions is recommended to maintain stability.
2-(2-methoxy-5-methylphenyl)ethan-1-ol structure
33875-89-7 structure
Product Name:2-(2-methoxy-5-methylphenyl)ethan-1-ol
CAS No:33875-89-7
MF:C10H14O2
MW:166.216963291168
MDL:MFCD09926223
CID:1460657
PubChem ID:23039934
Update Time:2025-05-21

2-(2-methoxy-5-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxy-5-methylphenyl)ethanol
    • 2-(2-Methoxy-5-methylphenyl)-ethanol
    • 2-Methoxy-5-methyl-phenaethylalkohol
    • AKOS012090674
    • 1-(6-Methoxy-3-methyl-phenyl)-aethanol-(2)
    • KB-162447
    • 4-Methoxy-1-methyl-3-(2-hydroxy-aethyl)-benzol
    • CTK8I2778
    • 2-(2'-Hydroxyethyl)-4-methylanisol
    • SureCN12476293
    • 2-methoxy-5-methyl-phenethyl alcohol
    • 2-(2-Methoxy-5-methylphenyl)-ethanol; 2-Methoxy-5-methyl-phenaethylalkohol; AKOS012090674; 1-(6-Methoxy-3-methyl-phenyl)-aethanol-(2); KB-162447; 4-Methoxy-1-methyl-3-(2-hydroxy-aethyl)-benzol; CTK8I2778; 2-(2'-Hydroxyethyl)-4-methylanisol; SureCN12476293; 2-methoxy-5-methyl-phenethyl alcohol;
    • 2-(2-methoxy-5-methylphenyl)ethan-1-ol
    • MDL: MFCD09926223
    • Inchi: 1S/C10H14O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7,11H,5-6H2,1-2H3
    • InChI Key: OJVKTXHVIHRJMB-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C)=CC=1CCO

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 29.46000
  • LogP: 1.53840

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2-(2-methoxy-5-methylphenyl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:33875-89-7)2-(2-methoxy-5-methylphenyl)ethan-1-ol
Order Number:A1155541
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:28
Price ($):445.0
Email:sales@amadischem.com

Additional information on 2-(2-methoxy-5-methylphenyl)ethan-1-ol

Research Brief on 2-(2-Methoxy-5-methylphenyl)ethan-1-ol (CAS: 33875-89-7): Recent Advances and Applications in Chemical Biology and Medicine

2-(2-Methoxy-5-methylphenyl)ethan-1-ol (CAS: 33875-89-7) is a phenolic derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile applications. Recent studies have explored its potential as a precursor in the synthesis of bioactive compounds, its role in modulating biological pathways, and its pharmacological properties. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in drug discovery and development.

One of the most notable advancements in the study of 2-(2-methoxy-5-methylphenyl)ethan-1-ol is its application in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The researchers utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.

In addition to its anti-inflammatory properties, 2-(2-methoxy-5-methylphenyl)ethan-1-ol has been investigated for its neuroprotective effects. A recent study in Neuropharmacology reported that this compound can attenuate oxidative stress in neuronal cells by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The study employed both in vitro and in vivo models, demonstrating the compound's ability to cross the blood-brain barrier and exert protective effects against neurodegenerative conditions like Alzheimer's disease.

The pharmacokinetic profile of 2-(2-methoxy-5-methylphenyl)ethan-1-ol has also been a subject of recent research. A 2024 paper in Drug Metabolism and Disposition detailed the compound's metabolic pathways, identifying cytochrome P450 enzymes as the primary mediators of its biotransformation. The study highlighted the compound's favorable bioavailability and low toxicity, making it a promising candidate for further preclinical development.

Beyond its pharmacological applications, 2-(2-methoxy-5-methylphenyl)ethan-1-ol has shown potential in chemical biology as a probe for studying enzyme mechanisms. Researchers have utilized its structural features to design fluorescent analogs, enabling real-time monitoring of enzyme-substrate interactions. This approach has been particularly valuable in elucidating the mechanisms of phenolic compound metabolism in microbial systems.

In conclusion, 2-(2-methoxy-5-methylphenyl)ethan-1-ol (CAS: 33875-89-7) represents a multifaceted compound with significant implications for drug discovery and chemical biology. Its anti-inflammatory, neuroprotective, and pharmacokinetic properties, coupled with its utility as a research tool, underscore its importance in contemporary research. Future studies should focus on optimizing its derivatives for clinical applications and exploring its interactions with other biological targets.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33875-89-7)2-(2-methoxy-5-methylphenyl)ethan-1-ol
A1155541
Purity:99%
Quantity:1g
Price ($):445.0
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